molecular formula C13H20Si2 B11873092 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane CAS No. 34627-92-4

1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane

Cat. No.: B11873092
CAS No.: 34627-92-4
M. Wt: 232.47 g/mol
InChI Key: BSWIDNCLOWNORA-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is an organosilicon compound with the molecular formula C13H20Si2 It is characterized by the presence of two silicon atoms bonded to a phenylethynyl group and five methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane can be synthesized through the reaction of 1,1,1,2,2-pentamethyldisilane with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a platinum or palladium catalyst to facilitate the addition of the phenylethynyl group to the disilane framework.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, altering the compound’s properties.

    Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Phenylethyl-substituted disilanes.

    Substitution: Halogenated or alkylated disilanes.

Scientific Research Applications

1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties and ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the silicon atoms can form strong bonds with other elements, such as oxygen or carbon. These interactions enable the compound to act as a versatile building block in chemical synthesis and material science.

Comparison with Similar Compounds

    1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the phenylethynyl group.

    1,1,2,2,2-Pentamethyl-1-(phenylethyl)disilane: Contains a phenylethyl group instead of a phenylethynyl group.

    1,1,2,2,2-Pentamethyl-1-(phenylpropyl)disilane: Contains a phenylpropyl group, adding more carbon atoms to the structure.

Uniqueness: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of different substituents on the reactivity and stability of organosilicon compounds.

Properties

CAS No.

34627-92-4

Molecular Formula

C13H20Si2

Molecular Weight

232.47 g/mol

IUPAC Name

dimethyl-(2-phenylethynyl)-trimethylsilylsilane

InChI

InChI=1S/C13H20Si2/c1-14(2,3)15(4,5)12-11-13-9-7-6-8-10-13/h6-10H,1-5H3

InChI Key

BSWIDNCLOWNORA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C#CC1=CC=CC=C1

Origin of Product

United States

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